molecular formula C11H11ClN2O3 B2555813 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide CAS No. 540512-38-7

2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide

Cat. No.: B2555813
CAS No.: 540512-38-7
M. Wt: 254.67
InChI Key: YAHVAJHDLQZJFE-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₁ClN₂O₃[_{{{CITATION{{{1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl .... This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide typically involves the reaction of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxaldehyde with chloroacetic acid in the presence of a suitable base such as triethylamine[_{{{CITATION{{{1{2-Chloro-N- [ (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ...](https://us.vwr.com/store/product/9020969/2-chloro-n-3-oxo-3-4-dihydro-2h-1-4-benzoxazin-6-yl-methyl-acetamide). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature[{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity[_{{{CITATION{{{_1{2-Chloro-N- (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl .... Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or alcohols can replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Amines, alcohols, and suitable solvents

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Amides, ethers

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological activities of benzoxazinones, including this compound, have been explored for their potential antiviral, antimicrobial, and anticancer properties.

Medicine: Research has shown that derivatives of benzoxazinones can exhibit various pharmacological activities, making them candidates for drug development.

Industry: In the agricultural industry, benzoxazinones are used as herbicides and insecticides due to their ability to inhibit the growth of unwanted plants and pests.

Mechanism of Action

The mechanism by which 2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its biological activities.

Comparison with Similar Compounds

  • Flumioxazin: Another benzoxazinone derivative used as a herbicide.

  • Indole derivatives: Compounds with similar biological activities and applications.

Properties

IUPAC Name

2-chloro-N-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c12-4-10(15)13-5-7-1-2-9-8(3-7)14-11(16)6-17-9/h1-3H,4-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHVAJHDLQZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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